![molecular formula C14H17ClN2O3 B5732312 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide, also known as CPPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAC is a piperidine derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to exert its anti-tumor activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
実験室実験の利点と制限
One of the advantages of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its ability to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit low toxicity, making it a promising candidate for further research. However, one of the limitations of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. One area of research is the development of more efficient synthesis methods for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide and its potential therapeutic applications. Other future directions include the development of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide analogs with improved solubility and the investigation of the potential use of 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide in combination with other anti-cancer agents.
合成法
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide can be synthesized through various methods, including the reaction of 2-chlorophenol with acetic anhydride to form 2-chloroacetophenone, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide. Another method involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetylphenol, which is then reacted with piperidine to form 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide.
科学的研究の応用
1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to exhibit potential therapeutic applications in scientific research. One of the primary areas of research for 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide is its anti-tumor activity. 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-3-1-2-4-12(11)20-9-13(18)17-7-5-10(6-8-17)14(16)19/h1-4,10H,5-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFQTUVMBDPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenoxy)acetyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


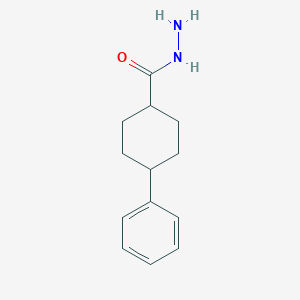
![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
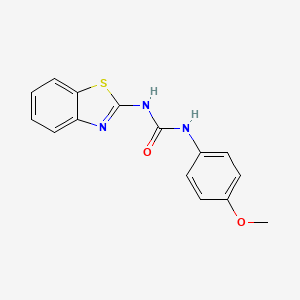
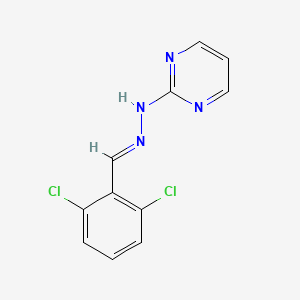


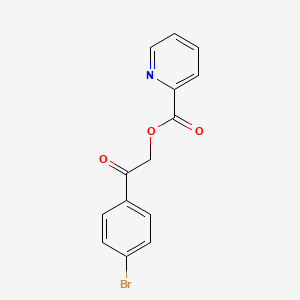

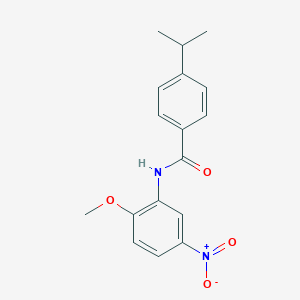
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)